![molecular formula C24H21ClN2O6S B11216920 2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B11216920.png)
2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE is a complex organic compound that features a benzisothiazole ring, a chlorinated aniline group, and a dimethoxybenzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE typically involves multiple steps:
Formation of the Benzisothiazole Ring: This step involves the cyclization of appropriate precursors under oxidative conditions.
Coupling with Aniline: The chlorinated benzisothiazole is then coupled with aniline derivatives under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with 3,4-dimethoxybenzoic acid using standard esterification techniques, such as the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-Bromo(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4-dimethoxybenzoate
- 2-[2-Fluoro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3,4-dimethoxybenzoate
Uniqueness
The unique combination of the benzisothiazole ring, chlorinated aniline, and dimethoxybenzoate ester in 2-[2-CHLORO(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)ANILINO]ETHYL 3,4-DIMETHOXYBENZOATE provides distinct chemical properties that are not found in its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C24H21ClN2O6S |
|---|---|
Molekulargewicht |
501.0 g/mol |
IUPAC-Name |
2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C24H21ClN2O6S/c1-31-20-12-11-16(15-21(20)32-2)24(28)33-14-13-27(19-9-5-4-8-18(19)25)23-17-7-3-6-10-22(17)34(29,30)26-23/h3-12,15H,13-14H2,1-2H3 |
InChI-Schlüssel |
BDHIPSFTYNUZFL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


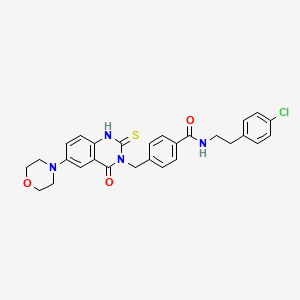
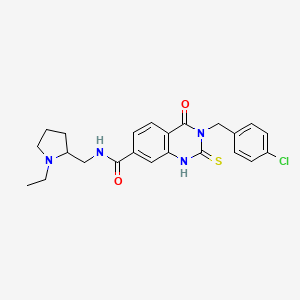
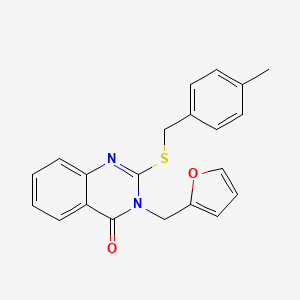

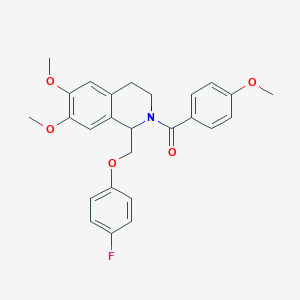

![7-Ethoxy-2-(thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216877.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B11216880.png)
![Ethyl (2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B11216889.png)
![3,11-DI(2-Thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11216902.png)
![9-Methoxy-5-(3-methoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216910.png)
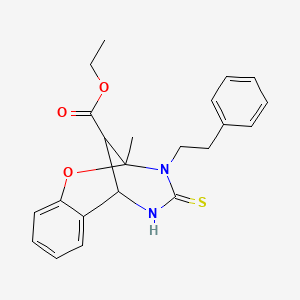
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11216921.png)
![5-(3-Chlorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216929.png)
